2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core substituted with an ethyl group at the 1-position and a sulfanyl group at the 3-position, linked to an acetamide moiety bearing a methoxyphenyl group.
Preparation Methods
The synthesis of 2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Substitution Reactions: The ethyl group can be introduced at the 1-position of the indole core through alkylation reactions using ethyl halides.
Thioether Formation: The sulfanyl group at the 3-position can be introduced through nucleophilic substitution reactions using thiols.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with 2-methoxyphenylacetic acid under appropriate conditions.
Chemical Reactions Analysis
2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the acetamide moiety, using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Indole derivatives, including this compound, have shown promise in biological studies for their antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Comparison with Similar Compounds
2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide can be compared with other indole derivatives, such as:
2-(1-methylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide: This compound has a methyl group instead of an ethyl group at the 1-position, which may influence its biological activity and chemical reactivity.
2-(1-ethylindol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide: This compound has a methoxy group at the 4-position of the phenyl ring instead of the 2-position, which may affect its binding affinity to molecular targets
Properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-21-12-18(14-8-4-6-10-16(14)21)24-13-19(22)20-15-9-5-7-11-17(15)23-2/h4-12H,3,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEALQUMMIEJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.